molecular formula C13H17NO2 B11173767 (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone

(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B11173767
M. Wt: 219.28 g/mol
InChI Key: NNNYSOBABPYXSK-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a pyrrolidine ring attached to the methanone group

Preparation Methods

The synthesis of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-ethoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used as a lead compound for the design of new pharmaceuticals targeting specific biological pathways.

    Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the binding affinity of the compound to certain receptors, leading to its bioactivity. The ethoxy group on the phenyl ring can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.

    (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: The presence of a hydroxy group can lead to different hydrogen bonding interactions and solubility properties.

    (4-Fluorophenyl)(pyrrolidin-1-yl)methanone: The fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its overall chemical and biological behavior.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4-ethoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H17NO2/c1-2-16-12-7-5-11(6-8-12)13(15)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

NNNYSOBABPYXSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

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